Triclosan-d3: A Technical Guide to its Chemical Properties and Structure
Triclosan-d3: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties, structure, and common applications of Triclosan-d3, a deuterated analog of the broad-spectrum antimicrobial agent, Triclosan. The information presented herein is intended to support research, analytical method development, and pharmacokinetic studies.
Core Chemical Properties
Triclosan-d3 is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] Its stable isotope-labeled structure allows for precise quantification of Triclosan in various matrices, particularly in mass spectrometry and liquid chromatography-based methods.[1]
The key chemical and physical properties of Triclosan-d3 are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 1020719-98-5 | [1][2][3][4] |
| Molecular Formula | C₁₂H₄D₃Cl₃O₂ | [1][4] |
| Molecular Weight | 292.56 g/mol | [2][5][] |
| IUPAC Name | 5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol | [1][] |
| Physical Appearance | Off-White to Pale Yellow Oil to Low-Melting Solid | [5][] |
| Melting Point | 42-45°C | [2][5] |
| Solubility | Soluble in Chloroform, Methanol, DMSO; Insoluble in Water | [5][7][][8] |
| Storage Temperature | Refrigerator or -20°C | [2][5][7][] |
Chemical Structure and Visualization
Triclosan-d3 is a chlorinated, aromatic, polychloro phenoxy phenol, categorized as both an ether and a phenol.[9] It is a deuterated analog of Triclosan, with three deuterium atoms replacing hydrogen atoms on the 2,4-dichlorophenoxy ring. This isotopic labeling is crucial for its use as an internal standard.
Caption: Chemical structure of Triclosan-d3 highlighting key functional groups.
Experimental Protocols and Applications
Triclosan-d3 is an essential tool for the accurate quantification of Triclosan in biological and environmental samples. It is most commonly employed as an internal standard in isotope dilution mass spectrometry methods.
This protocol outlines a typical workflow for the analysis of Triclosan in samples like wastewater or surface water, using Triclosan-d3 as an internal standard.
1. Sample Preparation and Extraction:
- Collect aqueous samples in glass vessels. To prevent adsorptive losses, add methanol to a final concentration of 25% (v/v) immediately after collection.[10]
- Filter samples containing particulate matter.[10]
- Spike a known concentration of Triclosan-d3 internal standard into the sample.
- Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. A reversed-phase C18 cartridge is commonly used.[11]
- Elute Triclosan and Triclosan-d3 from the SPE cartridge using an appropriate organic solvent.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
2. LC-MS/MS Analysis:
- Chromatography: Perform chromatographic separation on a C18 column.
- Mass Spectrometry: Utilize a mass spectrometer, often in negative ion mode, with electrospray ionization (ESI).
- Quantification: Monitor the specific mass-to-charge ratio (m/z) for both Triclosan and Triclosan-d3. Construct a calibration curve by plotting the peak area ratio of Triclosan to Triclosan-d3 against the concentration of Triclosan standards.[12] The use of the isotopically labeled internal standard corrects for variations in extraction efficiency and matrix effects.
The following diagram illustrates the logical flow of the analytical protocol described above.
Caption: Workflow for Triclosan quantification using Triclosan-d3 and LC-MS.
Metabolic Pathways
While Triclosan-d3 is primarily used for analytical purposes, understanding the metabolism of its parent compound, Triclosan, is crucial for interpreting pharmacokinetic data. In biological systems, Triclosan undergoes both Phase I and Phase II metabolism.[12][13] The liver is the main site of Triclosan accumulation and metabolism.[13]
-
Phase I Metabolism: This phase primarily involves hydroxylation reactions.[12]
-
Phase II Metabolism: The major metabolic pathways are glucuronidation and sulfation, where glucuronic acid or a sulfate group is conjugated to the Triclosan molecule, facilitating its excretion.[12][13] These conjugation reactions are catalyzed by glucuronosyltransferases and sulfotransferases.[13]
The resulting conjugates are primarily excreted in the urine.[14]
The diagram below outlines the primary metabolic transformations of Triclosan.
Caption: Simplified metabolic pathways of Triclosan in biological systems.
References
- 1. veeprho.com [veeprho.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Triclosan-D3 | CAS No: 1020719-98-5 [aquigenbio.com]
- 5. TRICLOSAN-D3 CAS#: 1020719-98-5 [amp.chemicalbook.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Triclosan: An Update on Biochemical and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triclosan - Wikipedia [en.wikipedia.org]
- 10. nemi.gov [nemi.gov]
- 11. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dioxin20xx.org [dioxin20xx.org]
- 13. researchgate.net [researchgate.net]
- 14. Triclosan | C12H7Cl3O2 | CID 5564 - PubChem [pubchem.ncbi.nlm.nih.gov]
